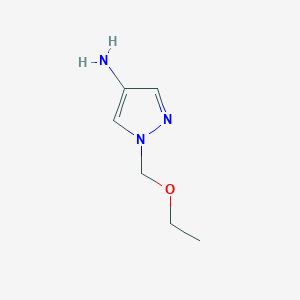![molecular formula C14H15NO B6267405 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545412-89-2](/img/no-structure.png)
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (6-MPCN) is a synthetic compound with a wide range of applications in scientific research and lab experiments. It is a cyclic molecule composed of two rings, one of which is a spiro ring. 6-MPCN has been studied for its potential use in treating various diseases, as well as for its biochemical and physiological effects.
科学的研究の応用
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes it a potential therapeutic agent for the treatment of Alzheimer's disease. 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage.
作用機序
The mechanism of action of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not fully understood, but it is believed to involve inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, which is an important neurotransmitter involved in the regulation of various physiological processes. By inhibiting the enzyme, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is thought to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models, as well as neuroprotective effects. It has also been shown to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects, such as improved memory and cognitive function. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized relatively easily, using a variety of catalysts. In addition, it has a wide range of potential applications in scientific research, making it a useful compound for various experiments. However, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile also has some limitations, such as its potential toxicity. It has been shown to be toxic to some cell lines in vitro, so it should be used with caution in experiments.
将来の方向性
There are a variety of potential future directions for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile research. One potential direction is to further study its potential therapeutic applications, such as its potential use in the treatment of Alzheimer's disease and other neurological disorders. In addition, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its potential anti-cancer effects. Finally, further studies could be conducted to investigate its potential toxicity and to develop methods to reduce its toxicity.
合成法
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized using a variety of methods, including a reaction between 4-methylphenol and 2-oxaspiro[3.3]hept-6-ene-6-carbonitrile. This reaction involves the condensation of the two molecules to form a cyclic compound. This can be done using a variety of catalysts, such as palladium (II) chloride, nickel (II) chloride, or sodium borohydride. The reaction can be carried out at room temperature or under mild conditions, making it a suitable method for the synthesis of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline. This intermediate is then reacted with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.", "Starting Materials": [ "4-methylbenzaldehyde", "malononitrile", "cyclohexanone", "piperidine" ], "Reaction": [ "Step 1: React 4-methylbenzaldehyde with malononitrile in ethanol to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline.", "Step 2: React 4-methyl-3-cyano-5-phenyl-2-pyrazoline with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] } | |
CAS番号 |
1545412-89-2 |
製品名 |
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
分子式 |
C14H15NO |
分子量 |
213.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)